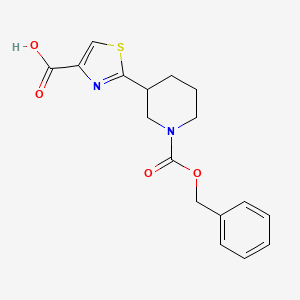

2-(1-Cbz-3-piperidyl)thiazole-4-carboxylic Acid

Beschreibung

Eigenschaften

Molekularformel |

C17H18N2O4S |

|---|---|

Molekulargewicht |

346.4 g/mol |

IUPAC-Name |

2-(1-phenylmethoxycarbonylpiperidin-3-yl)-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C17H18N2O4S/c20-16(21)14-11-24-15(18-14)13-7-4-8-19(9-13)17(22)23-10-12-5-2-1-3-6-12/h1-3,5-6,11,13H,4,7-10H2,(H,20,21) |

InChI-Schlüssel |

BFKIMJVYWNPFKL-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C3=NC(=CS3)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of Thiazole-4-Carboxylic Acid Core

The thiazole-4-carboxylic acid scaffold is a crucial intermediate in the synthesis of 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylic acid. According to patent literature, a common route involves the oxidation of dihalomethyl-substituted thiazoles to the corresponding aldehydes, followed by further oxidation to the carboxylic acid.

- Step 1: Conversion of dihalomethylthiazole to thiazole-4-carboxaldehyde.

- Step 2: Oxidation of the aldehyde to thiazole-4-carboxylic acid using a nitric acid and sulfuric acid mixture.

- Reaction Conditions: Temperatures typically range from 50°C to 120°C, with optimal yields at 65-90°C. Reaction times are about 3-5 hours.

- Yield: Generally exceeds 85% for the carboxylic acid stage.

The product can be isolated by adjusting the pH to 1.5-2.5 to precipitate the acid, followed by filtration and drying.

Functionalization with Piperidine Derivative

The piperidine substituent, specifically the 1-Cbz-3-piperidyl group, is introduced via amide bond formation or esterification reactions involving the thiazole-4-carboxylic acid or its activated derivatives (e.g., acid chlorides).

- Thiazole-4-carboxylic acid can be converted to the corresponding acid chloride using thionyl chloride in xylene at room temperature over several hours.

- The acid chloride then reacts with 1-Cbz-3-aminopiperidine under mild conditions (e.g., in pyridine at room temperature for ~12 hours) to form the amide linkage.

- The reaction is quenched with ice water, and the product is isolated by filtration and washing.

Protection and Deprotection Strategies

The carbobenzyloxy (Cbz) group is a common protecting group for amines, providing stability during multi-step synthesis. It is typically introduced before coupling with the thiazole acid chloride or can be installed on the piperidine nitrogen prior to the coupling step.

Alternative Synthetic Approaches

- Suzuki-Miyaura Coupling: For derivatives related to thiazole-4-carboxaldehyde, palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids is a viable method to modify the thiazole ring before further functionalization.

- Hydrogenation Techniques: Stereoselective hydrogenation of piperidine derivatives has been extensively studied, with various catalysts (ruthenium, rhodium) enabling high yields and enantioselectivity. These methods are relevant when constructing or modifying the piperidine ring in the target molecule.

Data Tables Summarizing Preparation Parameters

Exhaustive Research Findings and Notes

- The oxidation method for converting halomethylthiazoles to thiazole-4-carboxylic acids is well-established, with high yields and reproducibility.

- The formation of acid chlorides from thiazole-4-carboxylic acids is a standard activation step facilitating amide bond formation with substituted piperidines.

- Protection of the piperidine nitrogen with the Cbz group is critical to prevent side reactions during coupling and to allow selective deprotection later if needed.

- Suzuki-Miyaura coupling provides a versatile route to modify the thiazole ring, which can be useful for analog synthesis or improving compound properties.

- Hydrogenation methods for piperidine derivatives are sophisticated, allowing for stereoselective synthesis and functional group tolerance, which may be adapted for preparing the piperidyl moiety in the target compound.

Analyse Chemischer Reaktionen

2-(1-Cbz-3-piperidyl)thiazole-4-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various halides. Major products formed from these reactions include oxidized thiazole derivatives, reduced alcohols, and substituted piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

Based on the search results, here's what is known about the applications of thiazole-4-carboxylic acid derivatives, including compounds similar to "2-(1-Cbz-3-piperidyl)thiazole-4-carboxylic Acid":

Scientific Research Applications of Thiazole-4-carboxylic Acid Derivatives

Plant Protection Agents:

- Thiazole-4-carboxylic acid esters and thioesters can be used as plant protection agents, particularly as fungicides, in agriculture, horticulture, and forestry . These compounds are effective in controlling phytopathogenic harmful fungi in or on plants or seeds .

- These compounds may offer advantages over existing crop protection agents regarding activity spectrum, toxicity, selectivity, application rate, residue formation, and ease of manufacture .

- Certain piperidinyl-substituted thiazole-4-carboxamides are known for their fungicidal properties .

Pharmaceutical Applications:

- Piperidinyl-substituted thiazole-4-carboxylic esters and thioesters have been explored as pharmaceuticals for modulating blood pressure .

- These compounds have also been investigated as inhibitors of microsomal triglyceride transfer protein (MTP inhibitors) for medicinal applications .

Synthesis and Intermediates:

- Carboxylic esters of thiazole-4-carboxylic acid have been described as intermediates in chemical synthesis, although their biological activity may not always be described .

Components & Uses:

Wirkmechanismus

The mechanism of action of 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylic Acid involves its interaction with molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Thiazole-4-carboxylic Acid Derivatives

Structural and Substituent Variations

The 2-position of the thiazole ring is critical for modulating biological activity and physicochemical properties. Below is a comparative analysis of key derivatives:

Key Observations:

- Cbz-Piperidyl Group : The Cbz group in the target compound likely enhances stability during synthesis, while the piperidyl moiety may improve membrane permeability due to its lipophilic nature.

- Aryl vs.

- Electron-Withdrawing Groups : The trifluoromethyl group in may alter electronic properties and binding affinity.

Biologische Aktivität

2-(1-Cbz-3-piperidyl)thiazole-4-carboxylic acid is a heterocyclic compound that combines a thiazole ring with a piperidine moiety, characterized by its carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial research.

Chemical Structure and Properties

The molecular formula of 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylic acid is C₁₄H₁₈N₂O₂S, with a molecular weight of approximately 346.40 g/mol. Its structural features include:

- A thiazole ring, which is known for its diverse biological activities.

- A piperidine moiety that may enhance interaction with biological targets.

Anticancer Activity

Research indicates that thiazole derivatives, including 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylic acid, exhibit significant anticancer properties. These compounds have been shown to inhibit tumor growth and metastasis by interfering with cell adhesion and signaling pathways.

Case Study:

A study demonstrated that similar thiazole derivatives could inhibit prostate cancer cells with IC50 values ranging from 0.7 to 1.0 μM, suggesting a robust anticancer potential for compounds within this class . The mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cell division and proliferation .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth.

Research Findings:

In antimicrobial assessments, compounds similar to 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylic acid have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested using the agar-well diffusion method, revealing significant antibacterial activity comparable to conventional antibiotics .

The biological activity of 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylic acid is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in critical cellular processes. Preliminary studies suggest that it may modulate pathways related to cell proliferation and apoptosis, indicating its potential therapeutic applications in oncology and infectious diseases .

Comparative Analysis of Similar Compounds

To better understand the unique biological properties of 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylic acid, a comparison with structurally similar compounds is useful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(1-Carboxybenzyl-3-piperidyl)thiazole-4-carboxylic acid | Contains both thiazole and piperidine; unique benzyl substituent | Notable anticancer and antimicrobial properties |

| 2-Piperidino-1,3-thiazole-4-carboxylic acid | Similar core structure; no benzyl group | Moderate antibacterial activity |

| 4-(1-Cbz-piperidin-3-yl)-thiazole-4-carboxylic acid | Similar piperidine structure; different substituents | Enhanced cytotoxicity against cancer cell lines |

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylic Acid?

- Methodology : The synthesis typically involves two key steps:

Thiazole Ring Formation : Cyclization of precursors like thiosemicarbazones with dehydrating agents (e.g., phosphorus oxychloride) to construct the thiazole core (analogous to methods in ).

Piperidine Functionalization : Introduction of the Cbz (carbobenzyloxy) protecting group to the piperidine moiety via coupling reactions. For example, acid-amine coupling using reagents like EDCI/HOBt, as seen in (Method A) for structurally related compounds.

- Key Considerations : Solvent choice (e.g., DMF or dichloromethane) and temperature control (often room temperature to 50°C) are critical for minimizing side reactions .

Q. How is the compound characterized post-synthesis?

- Analytical Workflow :

- 1H/13C NMR : Confirms structural integrity by identifying peaks for the Cbz group (e.g., benzyl protons at ~7.3 ppm), piperidyl protons (multiplet signals at 1.5–3.5 ppm), and thiazole protons (singlet at ~8.0 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical m/z).

- HPLC : Assesses purity (>95% required for research-grade material), often using reverse-phase C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) .

Q. What purification methods are effective for this compound?

- Techniques :

- Recrystallization : Suitable for removing unreacted starting materials; solvents like ethyl acetate/hexane mixtures are often optimal.

- Flash Chromatography : Employ silica gel with eluents such as dichloromethane/methanol (95:5) to isolate the target compound from byproducts.

- Critical Step : Monitor fractions via TLC (Rf ~0.3 in ethyl acetate/hexane) to ensure purity .

Advanced Questions

Q. How can synthesis be optimized to improve yields of 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylic Acid?

- Factors Influencing Yield :

| Factor | Impact | Example from Evidence |

|---|---|---|

| Solvent Polarity | Higher polarity (e.g., DMF) improves solubility of intermediates but may increase side reactions. | reports yields of 6–39% for similar compounds using DMF . |

| Reaction Time | Prolonged heating (>24 hrs) can degrade sensitive functional groups (e.g., Cbz). | recommends 12–18 hrs for cyclization steps . |

| Catalyst Loading | EDCI/HOBt (1.2–1.5 eq.) balances coupling efficiency and cost. | Used in for amide bond formation . |

- Strategy : Use Design of Experiments (DoE) to optimize temperature, solvent, and stoichiometry .

Q. How can stereochemical challenges in the piperidyl moiety be resolved during synthesis?

- Challenge : The 3-piperidyl position may lead to racemization during Cbz protection.

- Solutions :

- Chiral Auxiliaries : Temporarily introduce a chiral group to enforce desired stereochemistry.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can enantioselectively hydrolyze esters, as demonstrated for similar piperidine derivatives .

Q. What are the challenges in validating analytical methods for this compound?

- Key Issues :

- Impurity Profiling : Detect trace intermediates (e.g., de-Cbz byproducts) using LC-MS with high-resolution mass detection.

- Quantitative NMR (qNMR) : Requires internal standards (e.g., maleic acid) to accurately measure purity .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Approach :

Analog Synthesis : Modify the thiazole (e.g., substituents at C4) or piperidyl (e.g., Cbz vs. Boc protection) moieties (see for Boc analogs) .

Biological Assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR-based binding assays.

- Data Interpretation : Correlate IC50 values with structural features to identify pharmacophores .

Q. What stability considerations are critical for handling this compound?

- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the Cbz group.

- Degradation Pathways :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.